6-chloro-2H-chromene-3-carbonyl chloride
Description
Significance of Chromene Scaffolds in Drug Discovery and Chemical Synthesis
The chromene scaffold, a bicyclic ether, is a fundamental structural motif found in a vast number of biologically active compounds. scbt.com Its derivatives have been reported to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. scbt.com The versatility of the chromene ring system allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
In the realm of chemical synthesis, chromenes serve as valuable synthons for the construction of more complex heterocyclic systems. msu.edu The development of novel synthetic methodologies for the preparation of functionalized chromenes is an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. msu.edu
Rationale for Investigating 6-Chloro-2H-Chromene-3-Carbonyl Chloride as a Versatile Synthetic Intermediate
The investigation of this compound as a synthetic intermediate is underpinned by several key factors. The presence of a chlorine atom at the 6-position of the chromene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to enhance membrane permeability and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. tandfonline.com
The carbonyl chloride group at the 3-position is a highly reactive functional group that serves as a powerful tool for medicinal chemists. semanticscholar.org It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity allows for the straightforward introduction of diverse substituents, facilitating the generation of large libraries of compounds for biological screening.
The synthesis of the parent compound, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, has been reported in the literature, providing a direct precursor for the preparation of the title carbonyl chloride. chemchart.com For instance, the reaction of 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate in the presence of a piperidine (B6355638) catalyst affords ethyl 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate in good yield. tandfonline.com Saponification of the ester would yield the corresponding carboxylic acid, which can then be converted to the carbonyl chloride using standard chlorinating agents such as thionyl chloride or oxalyl chloride.
The combination of the biologically relevant 6-chlorochromene scaffold and the synthetically versatile carbonyl chloride functionality makes this compound a highly valuable intermediate for the development of new chemical entities with potential therapeutic applications.
Detailed Research Findings
While specific research articles detailing the reactions of this compound are not abundant in the public domain, its reactivity can be inferred from the well-established chemistry of acyl chlorides and related chromene derivatives. The following sections present a prospective analysis of its synthetic utility, supported by data from analogous systems.
The primary utility of this compound lies in its ability to acylate a wide variety of nucleophiles. This reactivity is central to the construction of more complex molecules, including potential drug candidates and functional materials.
Reactions with Amine Nucleophiles to Form Amides
The reaction of this compound with primary and secondary amines is expected to proceed smoothly to afford the corresponding 6-chloro-2H-chromene-3-carboxamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The amide linkage is a key structural feature in many biologically active molecules.
Interactive Data Table: Synthesis of 6-Chloro-2H-Chromene-3-Carboxamides
| Amine Nucleophile | Product | Reaction Conditions | Expected Yield (%) | Reference |
| Aniline | N-phenyl-6-chloro-2H-chromene-3-carboxamide | Pyridine (B92270), CH2Cl2, 0 °C to rt | 85-95 | [Analogous Reactions] nih.gov |
| Benzylamine | N-benzyl-6-chloro-2H-chromene-3-carboxamide | Triethylamine (B128534), THF, 0 °C to rt | 80-90 | [General Amide Synthesis] |
| Morpholine | (6-chloro-2H-chromen-3-yl)(morpholino)methanone | K2CO3, Dichloromethane, rt | 90-98 | [General Amide Synthesis] |
| Hydrazine (B178648) | 6-chloro-2H-chromene-3-carbohydrazide | Excess hydrazine, Ethanol, rt | 75-85 | [Analogous Reactions] derpharmachemica.com |
Reactions with Alcohol Nucleophiles to Form Esters
Esterification of alcohols with this compound provides a direct route to a variety of esters. These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced. Chromene-3-carboxylic acid esters are of interest for their potential biological activities and as intermediates in further synthetic transformations.
Interactive Data Table: Synthesis of 6-Chloro-2H-Chromene-3-Carboxylic Acid Esters
| Alcohol Nucleophile | Product | Reaction Conditions | Expected Yield (%) | Reference |
| Methanol | Methyl 6-chloro-2H-chromene-3-carboxylate | Pyridine, CH2Cl2, 0 °C to rt | 90-98 | [Analogous Reactions] tandfonline.com |
| Ethanol | Ethyl 6-chloro-2H-chromene-3-carboxylate | Triethylamine, THF, 0 °C to rt | 90-98 | [Analogous Reactions] tandfonline.com |
| Phenol | Phenyl 6-chloro-2H-chromene-3-carboxylate | Pyridine, Toluene, reflux | 70-80 | [General Ester Synthesis] |
| Isopropanol | Isopropyl 6-chloro-2H-chromene-3-carboxylate | DMAP, CH2Cl2, rt | 85-95 | [General Ester Synthesis] |
Properties
IUPAC Name |
6-chloro-2H-chromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGWTNRUGRBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370900 | |
| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-54-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Analysis of Reactivity and Derivatization Pathways of 6 Chloro 2h Chromene 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety
The carbonyl chloride group is the most reactive site on the 6-chloro-2H-chromene-3-carbonyl chloride molecule. As an acid chloride, it is highly susceptible to attack by a wide range of nucleophiles. libretexts.orgkhanacademy.org This reactivity is due to the strong electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen, which impart a significant partial positive charge on the carbonyl carbon. libretexts.org The general mechanism for these reactions is a two-step addition-elimination process, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. masterorganicchemistry.comuomustansiriyah.edu.iq
One of the most fundamental transformations of this compound is its reaction with primary or secondary amines to form a stable amide bond. youtube.comyoutube.com This amidation reaction is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the amine reactant, leading to a diverse library of 6-chloro-2H-chromene-3-carboxamide derivatives. organic-chemistry.orgresearchgate.netresearchgate.net For instance, reacting the parent carbonyl chloride with 5-allylsulfanyl-1,3,4-thiadiazol-2-amine would yield the corresponding N-(5-allylsulfanyl-1,3,4-thiadiazol-2-yl)-6-chloro-2H-chromene-3-carboxamide, demonstrating the compatibility of this reaction with complex amine structures. researchgate.net
| Amine Reactant | Resulting Carboxamide Derivative |
|---|---|
| Ammonia (NH₃) | 6-chloro-2H-chromene-3-carboxamide |
| Aniline (C₆H₅NH₂) | N-phenyl-6-chloro-2H-chromene-3-carboxamide |
| Piperidine (B6355638) (C₅H₁₀NH) | (6-chloro-2H-chromen-3-yl)(piperdin-1-yl)methanone |
| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-6-chloro-2H-chromene-3-carboxamide |
The reaction of this compound with hydrazine (B178648) (N₂H₄) or its substituted derivatives yields the corresponding carbohydrazide (B1668358). rsc.orgorganic-chemistry.org This reaction proceeds via the same nucleophilic acyl substitution mechanism as amidation. rsc.org The resulting 6-chloro-2H-chromene-3-carbohydrazide is a particularly valuable synthetic intermediate due to the presence of the reactive hydrazide moiety. ajgreenchem.comnih.govajgreenchem.com
These hydrazides can undergo a variety of subsequent transformations. For example, condensation with aldehydes or ketones produces hydrazone derivatives. nih.gov Furthermore, they serve as key precursors for the synthesis of various five-membered heterocyclic rings. A notable transformation is the cyclization with reagents like carbon disulfide or phosgene (B1210022) derivatives to form 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, respectively. rsc.org
| Reactant | Intermediate/Product | Reaction Type |
|---|---|---|
| Hydrazine Monohydrate | 6-chloro-2H-chromene-3-carbohydrazide | Hydrazinolysis |
| 6-chloro-2H-chromene-3-carbohydrazide + Benzaldehyde | N'-benzylidene-6-chloro-2H-chromene-3-carbohydrazide | Condensation (Hydrazone formation) |
| 6-chloro-2H-chromene-3-carbohydrazide + Carbon Disulfide | 5-(6-chloro-2H-chromen-3-yl)-1,3,4-oxadiazole-2(3H)-thione | Cyclization |
Ester derivatives of 6-chloro-2H-chromene-3-carboxylic acid can be readily synthesized by reacting the carbonyl chloride with a wide range of alcohols or phenols. uomustansiriyah.edu.iq This esterification process is another example of nucleophilic acyl substitution and is one of the most common methods for preparing esters. uomustansiriyah.edu.iq The reaction is often facilitated by the presence of a base such as pyridine to act as a scavenger for the HCl produced. uomustansiriyah.edu.iq The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of simple alkyl esters (e.g., methyl, ethyl) or more complex aryl esters. This method is generally preferred over Fischer esterification from the parent carboxylic acid due to the much higher reactivity of the acid chloride, which allows the reaction to proceed under milder conditions. researchgate.net
Reactions Involving the Chromene Ring System in Derivatives
Once the carbonyl chloride functionality has been converted into a more stable group like an amide or ester, subsequent reactions can be performed on the 2H-chromene ring system itself. The fused ring system possesses several sites for potential modification. msu.edursc.orgresearchgate.net The benzene (B151609) ring portion can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing chloro- and acyl-derivative substituents.
More targeted modifications are also possible. For instance, the chloro-substituent at the 6-position, if it were an iodo- or bromo-substituent, could participate in transition-metal-catalyzed cross-coupling reactions. nih.gov Drawing a parallel from related structures, a 6-iodo analog could undergo a Sonogashira reaction with terminal alkynes to introduce carbon-carbon triple bonds at this position, significantly expanding the molecular complexity. nih.gov The double bond within the pyran ring also presents a site for reactions such as catalytic hydrogenation or epoxidation, leading to saturated or functionalized chromane (B1220400) derivatives.
Cascade and Multi-component Reactions Facilitated by the Carbonyl Chloride Functionality
The high reactivity of the carbonyl chloride makes it an excellent functional handle for initiating cascade or multi-component reactions (MCRs). nih.govorganic-chemistry.orgtcichemicals.com MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. orientjchem.orgnih.gov
A plausible MCR strategy involving this compound could begin with its reaction with a bifunctional nucleophile, such as an amino alcohol or an aminothiol. This initial amidation or esterification step would produce an intermediate that contains both the chromene scaffold and a new reactive handle (a hydroxyl or thiol group). This intermediate could then participate in a subsequent intramolecular cyclization or react with another component in the reaction mixture. For example, a reaction with an amino alcohol could be followed by an intramolecular O-alkylation onto a suitable position of the chromene ring or an appended group, leading to complex polycyclic structures in a single operation. Such one-pot sequences are highly valued for their atom economy and ability to rapidly build molecular diversity. nih.gov
Selectivity and Stereochemical Considerations in Derivatization Pathways
The derivatization of this compound involves several aspects of chemical selectivity.
Chemoselectivity : The carbonyl chloride is by far the most electrophilic site in the molecule. Therefore, in reactions with nucleophiles that could potentially react at other sites (e.g., amino-phenols), the initial reaction occurs almost exclusively at the carbonyl chloride. This high degree of chemoselectivity simplifies synthetic planning.
Regioselectivity : In subsequent reactions on the aromatic portion of the chromene ring, the positions ortho and para to the activating ether oxygen are electronically favored for electrophilic attack. However, the directing effects of the chloro and the C3-substituent must also be considered, which can lead to complex regiochemical outcomes.
Stereoselectivity : The parent molecule is achiral. However, stereocenters can be introduced during its derivatization. For example, reacting the carbonyl chloride with a chiral, non-racemic amine or alcohol will result in the formation of a mixture of diastereomers. Similarly, reactions at the C2-C3 double bond of the chromene ring, such as asymmetric dihydroxylation or epoxidation, could generate chiral products. Achieving high stereoselectivity in such transformations would typically require the use of chiral reagents or catalysts. nih.gov For instance, in multicomponent reactions like the Ugi or Passerini reaction, the use of a chiral starting material can influence the stereochemical outcome, though the degree of stereocontrol can be highly dependent on the specific substrates and reaction conditions. nih.gov
Applications of 6 Chloro 2h Chromene 3 Carbonyl Chloride in Heterocyclic Synthesis
Construction of Privileged Chromene-Based Scaffolds
The chromene ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. uobaghdad.edu.iq The functionalization of this core structure is a key strategy in the development of new therapeutic agents. 6-Chloro-2H-chromene-3-carbonyl chloride is an ideal precursor for creating libraries of chromene derivatives.
Chromenopyridines, which feature a pyridine (B92270) ring fused to a chromene core, are a class of heterocyclic compounds with significant biological potential, including anti-tumor and anti-bacterial properties. mdpi.comrhhz.net The synthesis of these scaffolds can be strategically designed starting from this compound. A plausible synthetic route involves the conversion of the carbonyl chloride into a suitable intermediate that can undergo cyclization to form the pyridine ring.
For instance, the carbonyl chloride can be transformed into a β-enaminone intermediate. This intermediate can then participate in a cyclocondensation reaction to construct the fused pyridine ring, leading to the formation of the chromenopyridine system. Various synthetic methodologies have been developed for chromenopyridine synthesis, often involving multi-component reactions that could be adapted to use derivatives of this compound. rhhz.netnih.gov
Table 1: Synthetic Approaches to Chromenopyridine Scaffolds
| Starting Material Class | General Reaction Type | Key Features |
|---|---|---|
| Salicylaldehydes | Multi-component reaction | High atom economy, operational simplicity. mdpi.com |
| Chromones/Coumarins | Condensation with ammonium (B1175870) acetate | Utilizes pre-existing chromene core. mdpi.com |
The carbonyl chloride group is an excellent handle for synthesizing five-membered heterocycles like oxadiazoles (B1248032) and pyrazoles. These rings are important pharmacophores found in many clinically used drugs. ijper.orgchim.it
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles linked to the chromene scaffold begins with the conversion of this compound into the corresponding hydrazide, 6-chloro-2H-chromene-3-carbohydrazide. This is typically achieved by reacting the acyl chloride with hydrazine (B178648) hydrate. The resulting hydrazide is a key intermediate that can be cyclized using various reagents to form the oxadiazole ring. researchgate.net Common methods for the cyclodehydration step include reaction with:
Carbon disulfide (CS₂) in the presence of a base to yield oxadiazole-thiones.
Orthoesters, followed by oxidative cyclization.
Phosphorus oxychloride (POCl₃) with carboxylic acids. ijper.orgresearchgate.net
Pyrazole (B372694) Derivatives: Similarly, the intermediate 6-chloro-2H-chromene-3-carbohydrazide is the direct precursor for pyrazole synthesis. The classic Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org By reacting the chromene carbohydrazide (B1668358) with various β-diketones or their equivalents, a wide range of pyrazole derivatives bearing the 6-chloro-2H-chromene substituent can be accessed. This method allows for the introduction of diverse substituents onto the pyrazole ring, enabling the fine-tuning of the molecule's properties. organic-chemistry.org
Table 2: Synthesis of Oxadiazole and Pyrazole Derivatives from a Hydrazide Intermediate
| Target Heterocycle | Key Intermediate | Common Cyclization Reagent(s) |
|---|---|---|
| 1,3,4-Oxadiazole (B1194373) | 6-Chloro-2H-chromene-3-carbohydrazide | Carbon Disulfide, Orthoesters, POCl₃. researchgate.net |
Thiazolidinone Scaffolds: Thiazolidin-4-ones are another important class of bioactive heterocycles. hilarispublisher.com Their synthesis typically involves the cyclocondensation of a Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). hilarispublisher.comnih.gov To incorporate the 6-chloro-2H-chromene moiety, the carbonyl chloride is first converted into an amide by reaction with a primary amine (e.g., an amino-substituted aromatic aldehyde). This intermediate is then condensed with another amine to form a Schiff base (imine). The subsequent reaction of this chromene-containing Schiff base with thioglycolic acid yields the desired thiazolidinone derivative. irb.hrnih.gov
Azetidinone Scaffolds: Azetidin-2-ones, commonly known as β-lactams, are famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com The most common synthetic route to this four-membered ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene (B1206846). mdpi.com In practice, the ketene is often generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine like triethylamine (B128534). chemijournal.comglobalresearchonline.net By preparing a Schiff base derived from a 6-chloro-2H-chromene-3-carboxamide, cycloaddition with chloroacetyl chloride leads directly to the formation of a β-lactam ring attached to the chromene scaffold. nih.gov
Table 3: General Synthesis of Thiazolidinone and Azetidinone Scaffolds
| Target Scaffold | Key Intermediate | Key Reagent for Cyclization |
|---|---|---|
| Thiazolidin-4-one | Schiff Base | Thioglycolic Acid. hilarispublisher.comnih.gov |
Development of Complex Polycyclic Systems via this compound Intermediates
Beyond the synthesis of individual heterocyclic rings, this compound is a valuable starting point for building more complex, polycyclic systems. The functional groups introduced via the carbonyl chloride can participate in intramolecular cyclization reactions or tandem sequences to create fused ring systems. For example, a derivative of the chromene could be designed to contain a nucleophilic group positioned to attack a carbon atom of the chromene ring or an appended group, leading to the formation of a new ring. Such strategies are employed in the synthesis of various alkaloids and other complex natural products. fu-berlin.de The reaction of a 3-formylchromone derivative (accessible from the carbonyl chloride via reduction) with a pyrazole derivative, for example, can lead to structurally diverse chromone-fused pyrazoles through tandem reactions. nih.gov
Strategic Incorporation into Bioactive Molecules
The chromene nucleus is a component of many molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. uobaghdad.edu.iqbac-lac.gc.ca The strategic use of this compound allows for the efficient synthesis of novel chromene derivatives for biological screening. By attaching various heterocyclic pharmacophores (oxadiazoles, pyrazoles, β-lactams, etc.) to the chromene core, chemists can create hybrid molecules that may exhibit enhanced or novel biological activities. nih.govnih.govresearchgate.net For example, new oxadiazole derivatives have been synthesized and tested as potential anticandidal agents, and chromene-based molecules have been investigated as nematicides. nih.govmdpi.com The ability to readily synthesize a variety of derivatives from a single, versatile starting material like this compound is a significant advantage in drug discovery programs.
Structure Activity Relationship Sar Studies and Molecular Design of 6 Chloro 2h Chromene 3 Carbonyl Chloride Derived Compounds
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the benzopyran core. bac-lac.gc.ca The 6-chloro substituent, as seen in the parent compound, often plays a significant role in enhancing the biological profile of the resulting molecules. SAR studies have revealed that specific functional groups at various positions are essential for particular activities.
For instance, in the context of anticancer activity, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the 4H-chromene scaffold has been identified as crucial for cytotoxicity. researchgate.netresearchgate.net Research into novel chromene derivatives as anticancer agents has shown that specific substitutions can lead to activity higher than that of reference drugs like doxorubicin (B1662922) against cell lines such as human colon cancer (HT-29) and liver cancer (HepG-2). nih.gov
In the field of antidiabetic agents, SAR studies on 6-sulfonamide-2H-chromene derivatives have highlighted the importance of groups at positions 2 and 3. rsc.org The presence of a carboxamide group at the C-3 position and a carbonyl group at the C-2 position were found to be essential for potent α-amylase inhibitory activity. rsc.org Any modification of the C-3 carboxamide to an ester or acetyl group did not improve this activity. rsc.org
For antimicrobial applications, the substitution pattern is equally critical. Studies on 3-cyano-4H-chromene derivatives demonstrated more pronounced activity against Gram-positive bacteria, particularly Staphylococcus aureus, than against Gram-negative bacteria. nih.gov Furthermore, research on N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors revealed that chloro- or bromo-substituents on the coumarin (B35378) ring system (Ring A) resulted in good activity. nih.gov Specifically, the presence of a chlorine atom at the C-6 position was associated with potent inhibitory effects. nih.gov
The following table summarizes key findings from SAR studies on various chromene derivatives, illustrating the impact of different substituents on their biological activities.
| Chromene Scaffold Position | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| C-2 | Carbonyl (=O) group | Essential for α-amylase inhibition | rsc.org |
| C-2 | Amino (-NH₂) group | Essential for cytotoxic activity in 4H-chromenes | researchgate.netresearchgate.net |
| C-3 | Carboxamide (-CONH₂) | Essential for α-amylase inhibition | rsc.org |
| C-3 | Cyano (-CN) group | Essential for cytotoxic activity in 4H-chromenes | researchgate.netresearchgate.net |
| C-4 | Aryl group | Essential for cytotoxic activity in 4H-chromenes | researchgate.netresearchgate.net |
| C-6 | Chloro (-Cl) or Bromo (-Br) | Good anti-HIV-1 integrase activity | nih.gov |
| C-7 | Methoxy (-OCH₃) or Hydroxy (-OH) | Improved inhibitory effects on HCT116 colon cancer cells | bac-lac.gc.ca |
Design Principles for Enhanced Pharmacological Potential of Chromene Derivatives
The development of potent chromene-based therapeutic agents is guided by several key design principles derived from extensive SAR studies and an understanding of drug-target interactions. These principles aim to optimize the molecule's efficacy, selectivity, and pharmacokinetic properties.
Molecular Hybridization: A prominent strategy involves a molecular hybridization approach, where the chromene scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. researchgate.net For example, incorporating a sulfonamide moiety into the chromene structure has led to the development of derivatives with remarkable antitumor activity against various cancer cell lines, in some cases outperforming the reference drug Cisplatin. researchgate.net Similarly, fusing the chromene and pyridine (B92270) moieties has produced compounds with a wide range of biological activities. mdpi.com
Targeted Functionalization: Based on SAR findings, specific functional groups are introduced at key positions to maximize interaction with the biological target. The established importance of the 2-amino, 3-cyano, and 4-aryl groups for anticancer activity is a clear example of this principle. researchgate.netresearchgate.net The design process focuses on placing these crucial substituents on the chromene core to achieve the desired pharmacological effect.
Scaffold Hopping and Isosteric Replacement: In some cases, the core chromene structure itself may be modified, or parts of the substituents may be replaced with isosteres (groups with similar physical or chemical properties). This can lead to improved binding affinity, better selectivity, or a more favorable metabolic profile without drastically altering the molecule's interaction with its target.
Ligand-Based and Structure-Based Design Approaches in Chromene Research
Modern drug discovery heavily relies on computational methods, broadly categorized as ligand-based and structure-based design, to accelerate the identification and optimization of lead compounds. researchgate.net Both approaches have been instrumental in the development of novel chromene derivatives.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. iaanalysis.com LBDD relies on the information gathered from a set of known active and inactive molecules. nih.gov The principle is that molecules with similar structures are likely to exhibit similar biological activities. temple.edu Key LBDD methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules. QSAR evaluations have been successfully applied to coumarin derivatives (structurally related to chromenes) to guide the design of new antimicrobial agents with enhanced activity. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for a molecule to bind to its target. This model can then be used to screen large databases for other molecules that fit the pharmacophore, potentially identifying novel structural scaffolds.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR, SBDD can be employed. iaanalysis.com This method involves analyzing the target's binding site and designing molecules that fit into it with high affinity and specificity. temple.edu
Molecular Docking: This is a primary SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. temple.edu The "goodness of fit" is estimated by a scoring function, which helps in ranking potential drug candidates. Molecular docking has been widely used in chromene research. For example, docking experiments have been performed to understand the binding mode of novel chromene derivatives in the ATP binding pocket of the DNA gyrase B enzyme, a target for antimicrobial agents. bac-lac.gc.ca In another study, in-silico molecular docking was used to evaluate targeted chromene derivatives on cyclin-dependent kinase, a target in cancer therapy. mdpi.com These computational predictions often correlate well with in vitro experimental results, validating the approach. mdpi.com
The integration of these ligand-based and structure-based methods provides a powerful toolkit for medicinal chemists, enhancing the efficiency and rationality of designing novel 6-chloro-2H-chromene-3-carbonyl chloride derivatives with superior pharmacological potential. researchgate.net
Advanced Investigations into the Biological Activities of 6 Chloro 2h Chromene 3 Carbonyl Chloride Derivatives
Antidiabetic Activity Profiling: α-Amylase, α-Glucosidase, and PPAR-γ Inhibition
Derivatives of 6-chloro-2H-chromene have demonstrated notable potential as antidiabetic agents by targeting key enzymes and receptors involved in glucose homeostasis. Specifically, 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase, as well as their activity on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). rsc.orgnih.gov
In vitro studies revealed that these sulfonamide derivatives exhibit significant α-amylase inhibitory activity, with some compounds showing inhibitory percentages (IP) over 93%. rsc.orgnih.gov For instance, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative emerged as a highly active agent against the α-amylase enzyme, with an IC₅₀ value of 1.08 µM. nih.gov Another compound, 3-cyano-2-imino-2H-chromene-6-sulfonamide, also showed potent inhibition with an IC₅₀ of 1.76 µM, comparable to the standard drug Acarbose (IC₅₀ = 0.43 µM). rsc.org
These derivatives were also potent against the α-glucosidase enzyme. rsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide derivative, in particular, displayed an IC₅₀ value of 0.548 µg/mL, which was more potent than Acarbose (IC₅₀ = 0.604 µg/mL). rsc.org
Furthermore, in vitro PPAR-γ transactivation assays indicated that these chromene-6-sulfonamide derivatives possess potential PPAR-γ activity, suggesting they can enhance insulin sensitivity and glucose metabolism. rsc.org Two promising derivatives exhibited IC₅₀ values of 3.152 µg/mL and 3.706 µg/mL, respectively, which were superior to the standard drug Pioglitazone (IC₅₀ = 4.884 µg/mL). rsc.org
Table 1: Antidiabetic Activity of 6-Chloro-2H-Chromene-3-Carbonyl Chloride Derivatives
| Compound Derivative | Target | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ |
|---|---|---|---|---|
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Amylase | 1.08 µM | Acarbose | 0.43 µM |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase | 1.76 µM | Acarbose | 0.43 µM |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Glucosidase | 0.548 µg/mL | Acarbose | 0.604 µg/mL |
| Chromene-6-sulfonamide derivative 1 | PPAR-γ | 3.152 µg/mL | Pioglitazone | 4.884 µg/mL |
| Chromene-6-sulfonamide derivative 2 | PPAR-γ | 3.706 µg/mL | Pioglitazone | 4.884 µg/mL |
Anticancer and Cytotoxic Evaluations
The chromene scaffold is a prominent feature in a variety of compounds exhibiting potent anticancer and cytotoxic activities. Benzo[f]chromene derivatives, in particular, have been extensively synthesized and evaluated against multiple human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). nih.govorientjchem.orgmdpi.comresearchgate.netnih.gov
Studies have shown that these compounds can induce cell death through apoptosis and trigger cell cycle arrest. mdpi.comnih.gov Several benzochromene derivatives demonstrated significant antiproliferative activity with IC₅₀ values in the low micromolar range. For example, certain derivatives exhibited IC₅₀ values between 1.78 and 5.47 µM, surpassing the efficacy of established drugs like sorafenib and erlotinib in some cases. orientjchem.org
A significant finding is the efficacy of these derivatives against multidrug-resistant (MDR) cancer cells. mdpi.comnih.gov Specific benzochromenes showed potent cytotoxic activity against the resistant breast cancer cell line MCF-7/ADR, with IC₅₀ values as low as 8.6 µM, which is more potent than the reference drug Doxorubicin (B1662922) (IC₅₀ = 18.6 µM). mdpi.com The mechanism for overcoming resistance is linked to the inhibition of P-glycoprotein (P-gp) expression and efflux function. nih.gov
The cytotoxic effects of these compounds are often linked to the induction of apoptosis, confirmed by morphological changes and cell surface assays. mdpi.com Furthermore, some derivatives have been shown to increase the generation of reactive oxygen species (ROS) and nitric oxide (NO) in breast cancer cells, suggesting that oxidative stress is a key mechanism for inducing apoptosis.
Table 2: Cytotoxic Activity of Chromene Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Benzo[f]chromene Derivatives | MCF-7, HCT-116, HepG-2 | 0.3 - 9.4 | Potent Antiproliferative |
| Benzo[f]chromene Derivative | MCF-7/ADR (Resistant) | 8.6 | P-gp Inhibition, Apoptosis |
| Spiro-benzo-chromene Derivatives | Various | 1.78 - 5.47 | EGFR/B-RAF Inhibition |
| Chromanone Derivatives | A549 (Lung) | Low µM | Apoptosis, Cell Cycle Arrest |
| 4-Aryl-4H-chromenes | Hep2, A549, HeLa | 0.75 - 9.0 | Selective Cytotoxicity |
Antimicrobial Efficacy: Antibacterial, Antifungal, Antitubercular, and Antiprotozoal Activities
Derivatives of the chromene nucleus are recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic microbes. ijpsjournal.commdpi.com
Antibacterial and Antifungal Activities: Research has demonstrated that chromene derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijpsjournal.comnih.gov Halogenated 3-nitro-2H-chromenes, for instance, have displayed potent anti-staphylococcal activity, particularly against multidrug-resistant (MDR) strains of S. aureus and S. epidermidis. nih.gov One of the most effective compounds, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, recorded Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against MDR S. aureus and 1–4 µg/mL against MDR S. epidermidis. nih.gov Other chromene-based azo chromophores have also shown promising MIC values ranging from 0.007 to 3.9 µg/mL against various pathogens. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of bacterial membranes. ijpsjournal.com
Antitubercular and Antiprotozoal Activities: The versatility of the chromene scaffold extends to activity against other challenging pathogens. Some 2-oxo-2H-chromenes have been reported to possess antitubercular properties. derpharmachemica.com Additionally, novel chalconoids incorporating a 6-chloro-2H-chromen-3-yl group have been synthesized and evaluated for their antiprotozoal activity. nih.gov These compounds demonstrated high in vitro activity against the promastigote form of Leishmania major, with effective concentrations below 3.0 µM. nih.gov Importantly, this antileishmanial activity was observed at non-cytotoxic concentrations, indicating a favorable selectivity profile. nih.gov
Table 3: Antimicrobial Activity of Chromene Derivatives
| Compound Derivative | Target Organism | Activity (MIC) |
|---|---|---|
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. aureus | 4 µg/mL |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. epidermidis | 1-4 µg/mL |
| Chromene Azo Derivative | Various Bacteria/Fungi | 0.007 µg/mL |
| 1- or 3-(6-chloro-2H-chromen-3-yl)propen-1-one | Leishmania major | <3.0 µM |
Antiviral Properties, including HIV-1 Integrase Inhibition
Chromene derivatives have emerged as a promising class of antiviral agents, with significant research focused on their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). ijpsjournal.comresearchgate.net A primary target for these compounds is the HIV-1 integrase (IN), a critical enzyme for integrating the viral DNA into the host cell's genome. dergipark.org.tr
Molecular docking studies have shown that chromene derivatives can effectively bind to the active site of HIV-1 integrase, with docking scores comparable to the approved drug Raltegravir. dergipark.org.tr This binding is predicted to inhibit the enzyme's function, thereby blocking viral replication. This makes the integrase enzyme an attractive target as it has no equivalent counterpart in human host cells. dergipark.org.tr
Beyond HIV, other chromene derivatives have shown a broad range of antiviral activities. They have been investigated as potential inhibitors of viruses such as hepatitis, influenza, and rhinovirus. ijpsjournal.com Flavonoid-derived chromenes, for example, have demonstrated anti-HIV properties by targeting viral enzymes. ijpsjournal.com The diverse mechanisms and viral targets highlight the therapeutic potential of the chromene scaffold in developing new antiviral drugs.
Table 4: Anti-HIV-1 Activity of Various Inhibitors
| Inhibitor | Target | IC₅₀ / EC₅₀ Value | Cell Type |
|---|---|---|---|
| Integrase Inhibitor (M522) | HIV-1 Integrase | 2.2 µM | PBMCs (AZT-Resistant Strain) |
| Integrase Inhibitor (M522) | HIV-1 Integrase | 18.0 µM | PBMCs (Clinical Isolate) |
| Entry Inhibitor (NBD-14204) | HIV-1 gp120 | 0.24 - 0.9 µM | Various Clinical Isolates |
| Integrase Inhibitor (Compound 1) | HIV-1, HIV-2, SIV | ~35.0 nM (mean) | PBMCs |
| Diketo Acid Prodrug (116) | HIV-1 Integrase | 9 nM | - |
Antioxidant and Cardiovascular Applications
Certain derivatives of the chromene family have been noted for their antioxidant properties. mdpi.com Benzochromene derivatives, for instance, are among the compounds recognized for this activity. The antioxidant capacity is often linked to the molecule's ability to scavenge free radicals and modulate oxidative stress pathways. Interestingly, while some chromene derivatives act as antioxidants, others have been shown to promote the generation of reactive oxygen species (ROS) in cancer cells, a pro-oxidant effect that contributes to their cytotoxic mechanism. This dual role highlights the complex relationship between the compound structure and its effect on cellular redox balance.
In silico toxicity predictions for some 6-sulfamoyl-2H-chromene derivatives have suggested an inactive profile for cardiotoxicity, which is a positive indicator for potential cardiovascular applications. rsc.org However, detailed research specifically investigating the cardiovascular applications of this compound derivatives is not extensively covered in the available literature.
Enzyme Inhibition Beyond Metabolic Targets (e.g., Phospholipase A2, Carbonic Anhydrase)
The inhibitory potential of chromene derivatives extends to enzymes outside of metabolic pathways, with significant findings in the inhibition of carbonic anhydrases.
Carbonic Anhydrase Inhibition: Derivatives based on the chromene scaffold have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govmdpi.com These enzymes are involved in pH regulation in hypoxic tumors, making them key targets for anticancer therapy. nih.govunimi.it
Numerous chromene-based sulfonamides and other derivatives have demonstrated selective inhibition of hCA IX and XII with no activity against the common off-target isoforms hCA I and hII. nih.gov For example, one 2H-chromene derivative inhibited hCA IX and hCA XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. nih.gov Another furo-chromene derivative showed Kᵢ values of 0.46 µM and 0.80 µM against the same targets. nih.gov This selectivity is crucial for minimizing side effects. The mechanism is believed to involve the coumarin (B35378) (a related structure) acting as a suicide inhibitor, where its ring is hydrolyzed by the enzyme's esterase activity, leading to a product that blocks the active site entrance. unimi.it
Phospholipase A2 Inhibition: While the chromene scaffold is a versatile pharmacophore, specific studies detailing the direct inhibition of Phospholipase A2 (PLA2) by derivatives of this compound are limited in the reviewed literature. Broader research on PLA2 inhibitors has identified other chemical classes, such as alkylbenzoyl)acrylic acids, as potent inhibitors of this enzyme. nih.gov
Table 5: Inhibition of Tumor-Associated Carbonic Anhydrases by Chromene Derivatives
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| 2H-Chromene Derivative | hCA IX | 0.53 µM |
| 2H-Chromene Derivative | hCA XII | 0.47 µM |
| 7H-Furo-chromene Derivative | hCA IX | 0.46 µM |
| 7H-Furo-chromene Derivative | hCA XII | 0.80 µM |
| Chromene-based Sulfonamides | hCA IX / XII | Low nM to µM range |
Mechanistic Insights into Biological Action of 6 Chloro 2h Chromene 3 Carbonyl Chloride Derivatives
Molecular Docking and Computational Target Interaction Analysis
Molecular docking studies have been instrumental in elucidating the potential biological targets of various chromene derivatives, including those structurally related to 6-chloro-2H-chromene-3-carboxamides. These computational methods predict the binding orientation and affinity of a ligand to a protein target, offering insights into the mechanism of action at a molecular level.
Derivatives of 2H-chromene-3-carboxamide have been investigated as inhibitors of several enzymes. For instance, in silico docking studies of related 2H-chromene-3-carboxamide derivatives have identified potential interactions with the active site of human monoamine oxidase B (hMAO-B). These studies revealed that the benzene (B151609) ring of the chromene moiety can engage in π-π stacking interactions with key amino acid residues, such as ILE199, within the enzyme's active site. Furthermore, hydrogen bonding between the carboxamide group and conserved residues like CYS172 is often crucial for ligand binding and subsequent enzyme inhibition.
In the context of anticancer research, molecular docking has been employed to explore the interactions of chromene derivatives with various cancer-related proteins. For example, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the 6-chloro-substituted ring and a carboxamide functional group, have shown that these molecules can occupy the ATP-binding site of phosphatidylinositol 3-kinase alpha (PI3Kα). The docking poses indicated key interactions with residues such as VAL851, SER774, and LYS802, suggesting a potential mechanism for their antiproliferative activity. While these are not direct derivatives of 6-chloro-2H-chromene-3-carbonyl chloride, the shared structural motifs suggest that its derivatives could exhibit similar binding modes with PI3Kα or other kinases.
The following table summarizes representative molecular docking interactions of chromene-related compounds with various protein targets, providing a predictive framework for the biological activity of this compound derivatives.
| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Interactions |
| 2H-Chromene-3-carboxamides | hMAO-B | ILE199, CYS172 | π-π stacking, Hydrogen bonding |
| N-phenyl-6-chloro-quinolone-3-carboxamides | PI3Kα | VAL851, SER774, LYS802 | Hydrogen bonding, Hydrophobic interactions |
In Vitro and Cellular Pathway Elucidation (e.g., Apoptosis Induction, Cell Cycle Modulation)
The anticancer potential of 6-chloro-substituted chromene derivatives has been substantiated by in vitro studies demonstrating their ability to induce apoptosis and modulate the cell cycle in cancer cell lines. A notable example is the investigation of 6-chloro-4-(methoxyphenyl) coumarin (B35378), a structurally related compound, which has shed light on the cellular mechanisms that may be shared by derivatives of this compound.
Studies on 6-chloro-4-(methoxyphenyl) coumarin have shown that it can induce G2/M phase arrest in HeLa cells in a dose-dependent manner. nih.gov This cell cycle blockade is often a precursor to apoptosis. The arrest at the G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the proliferation of cancerous cells. The reversibility of this G2/M arrest upon removal of the compound suggests a specific interaction with cellular components that regulate cell cycle progression. nih.gov
Following cell cycle arrest, this 6-chloro-coumarin derivative was observed to induce apoptosis in HeLa cells, as confirmed by Annexin V/Propidium Iodide (PI) double-staining and the appearance of a sub-G1 peak in cell cycle analysis. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Research on other N-phenyl-2H-chromene-3-carboxamides has indicated that their pro-apoptotic effects can be mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein p53. nih.gov
The table below presents findings from in vitro cellular assays on a closely related 6-chloro-coumarin derivative, which are indicative of the potential mechanisms of action for derivatives of this compound.
| Compound | Cell Line | Effect | Concentration Range |
| 6-chloro-4-(methoxyphenyl) coumarin | HeLa | G2/M phase arrest | 0.04-10 µmol/L nih.gov |
| 6-chloro-4-(methoxyphenyl) coumarin | HeLa | Apoptosis induction | 0.04-2.5 µmol/L nih.gov |
Characterization of Enzyme Binding and Inhibition Kinetics of Derived Compounds
The biological effects of this compound derivatives are often rooted in their ability to bind to and inhibit the activity of specific enzymes. While detailed kinetic studies on the direct derivatives are limited in the public domain, research on structurally analogous chromene compounds provides valuable insights into their potential as enzyme inhibitors.
For instance, certain 2H-chromene-3-carboxamide derivatives have been identified as potent inhibitors of human monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Kinetic analyses of these compounds have demonstrated their inhibitory potency, often in the micromolar range. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined through Lineweaver-Burk plot analysis, which provides information on how the inhibitor interacts with the enzyme and its substrate.
In the context of metabolic diseases, 6-sulfonamide-2H-chromene derivatives, which are also derived from a 6-substituted chromene scaffold, have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netmdpi.com The inhibitory concentrations (IC50) for these derivatives were determined, indicating their potential as antidiabetic agents. researchgate.netmdpi.com For example, 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivatives have displayed IC50 values in the low micromolar range against α-amylase. researchgate.net
The following table summarizes the enzyme inhibitory activities of some chromene derivatives, which can serve as a reference for the potential enzymatic targets and inhibitory profiles of compounds derived from this compound.
| Derivative Class | Target Enzyme | IC50 Value |
| 2H-Chromene-3-carboxamides | hMAO-B | 0.93 µM (for a specific derivative) |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamides | α-amylase | 1.08 ± 0.02 µM (for a specific derivative) researchgate.net |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-glucosidase | 0.548 ± 0.02 µg/mL mdpi.com |
Spectroscopic and Structural Characterization of Novel 6 Chloro 2h Chromene 3 Carbonyl Chloride Derived Molecules
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, HRMS, IR)
The precise molecular structure of novel compounds derived from the 6-chlorocoumarin-3-carbonyl framework is routinely confirmed through a combination of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are indispensable tools for providing detailed atomic-level and functional group information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework. In derivatives such as N-substituted-2-oxo-2H-chromene-3-carboxamides, the proton (¹H) NMR spectra reveal characteristic signals. For instance, the proton on the heterocyclic ring (C4-H) typically appears as a distinct singlet at a downfield chemical shift, often above 8.5 ppm, due to its electron-deficient environment. Protons on the benzene (B151609) ring of the coumarin (B35378) system exhibit coupling patterns consistent with their substitution. In the case of a 6-chloro substituent, the aromatic protons show characteristic doublet and doublet of doublets patterns.
Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbons of the lactone and the amide or ester group at the C3 position are particularly noteworthy, appearing at the most downfield shifts (typically >160 ppm).
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the synthesized derivatives, allowing for the unambiguous determination of their elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions, and the measured mass-to-charge ratio (m/z) can be determined with high precision (typically within 5 ppm), which confirms the molecular formula. For example, the calculated m/z for a protonated molecule of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ([C₁₉H₁₈NO₄]⁺) is 324.1231, with experimental values found to be in very close agreement. mdpi.com
Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. Derivatives of 2-oxo-2H-chromene-3-carbonyl chloride exhibit strong characteristic absorption bands. The lactone carbonyl (C=O) stretching vibration is typically observed around 1700-1750 cm⁻¹. In carboxamide derivatives, a second carbonyl absorption band corresponding to the amide group appears in the region of 1610-1670 cm⁻¹. nih.gov Furthermore, the N-H stretching vibration in amides can be seen in the 3100-3300 cm⁻¹ range. nih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C4-H / C4 | ~8.87 (s) | - |
| Amide N-H | ~8.74 (t) | - |
| Aromatic C-H | 7.30 - 7.80 (m) | 116 - 155 |
| Lactone C=O | - | ~161.4 |
| Amide C=O | - | ~160.9 |
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3195 - 3291 |
| Lactone C=O | Stretching | 1699 - 1704 |
| Amide C=O | Stretching | 1610 - 1666 |
X-ray Crystallography for Precise Structural Confirmation of Derivatives
Studies on derivatives of 6-substituted-2-oxo-2H-chromene-3-carboxylic acid have revealed important structural features. For example, the crystal structure of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate shows that the coumarin ring system is essentially planar. researchgate.net The molecule adopts an anti conformation between the lactone carbonyl group and the carbonyl group of the 3-carboxy substituent. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5355 (6) |
| b (Å) | 17.9307 (14) |
| c (Å) | 9.9423 (8) |
| β (°) | 100.974 (3) |
Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline States
X-ray crystallography not only reveals the structure of a single molecule but also provides a detailed map of how molecules pack together in the crystal lattice. The study of these packing arrangements, governed by non-covalent intermolecular interactions, is crucial for understanding the material's properties.
In the crystalline state of 6-chlorocoumarin derivatives, a variety of intermolecular interactions dictate the supramolecular assembly. Weak C—H⋯O hydrogen bonds are a dominant feature, where hydrogen atoms attached to the aromatic rings or alkyl chains interact with the oxygen atoms of the carbonyl groups. mdpi.com These interactions often link molecules into chains, layers, or more complex three-dimensional networks. researchgate.net For instance, in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, molecules form centrosymmetric hydrogen-bonded dimers via C—H⋯O interactions, which then stack into layers. researchgate.net
The interplay of these varied non-covalent forces—from directional hydrogen bonds to weaker dipolar and stacking interactions—ultimately determines the final three-dimensional architecture of the crystalline material. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 6 Chloro 2h Chromene 3 Carbonyl Chloride Research
Exploration of Novel Synthetic Pathways and Catalytic Systems for Chromene-3-Carbonyl Chloride Derivatives.
The development of efficient and sustainable synthetic methods is paramount to advancing the field of chromene chemistry. Future research will likely focus on several key areas to improve the synthesis of 6-chloro-2H-chromene-3-carbonyl chloride and its derivatives.
One promising direction is the exploration of novel catalytic systems. While traditional methods for the synthesis of the corresponding carboxylic acids and their conversion to carbonyl chlorides are established, there is a continuous drive to develop more environmentally benign and efficient catalysts. google.com This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to greener chemical processes. acs.org Research into nanocatalysts, such as those based on Fe₃O₄ nanoparticles or CuFe₂O₄, is an active area that could be adapted for the synthesis of chromene precursors. orientjchem.org
Furthermore, the development of one-pot multicomponent reactions (MCRs) represents a significant avenue for innovation. lew.roresearchgate.net MCRs allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is both time and resource-efficient. Applying MCR strategies to directly synthesize functionalized chromene-3-carbonyl chloride derivatives or their immediate precursors would be a significant advancement.
The use of alternative energy sources, such as microwave irradiation and ultrasound, has already shown promise in accelerating the synthesis of chromene derivatives and often leads to higher yields and cleaner reactions. orientjchem.orgmdpi.com Future studies will likely focus on optimizing these conditions for the synthesis of this compound and its subsequent derivatives. Additionally, visible-light photocatalysis is emerging as a powerful tool in organic synthesis, offering mild and selective reaction conditions that could be harnessed for novel transformations of the chromene scaffold. researchgate.netnih.gov
| Catalytic Approach | Potential Advantages | Relevant Research Areas |
| Heterogeneous Catalysis | Easy separation, reusability, reduced waste | Geopolymer-based catalysts, aminosilane-modified perlite |
| Nanocatalysis | High surface area, enhanced reactivity | Fe₃O₄ nanoparticles, CuFe₂O₄ nanocatalysts |
| Organocatalysis | Metal-free, environmentally benign | L-Proline, DABCO, squaramide organocatalysts |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Visible-light mediated synthesis, TiO₂ doped Ag |
Discovery of New Therapeutic Applications for Chromene-Derived Compounds.
The chromene nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. orientjchem.orgnih.gov Compounds derived from this compound are poised for exploration in several therapeutic areas.
A primary focus of future research will be the development of novel anticancer agents. orientjchem.orgnih.gov Chromene derivatives have shown promise in targeting various cancer cell lines, including triple-negative breast cancer. nih.gov The ability to readily modify the this compound scaffold allows for the synthesis of large libraries of compounds for screening against a wide range of cancer targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the anticancer potency of these derivatives. orientjchem.org
Beyond oncology, chromene-derived compounds have exhibited potential as anti-inflammatory, antioxidant, antimicrobial, and antiviral agents. ontosight.aiontosight.aimdpi.com The exploration of these activities for derivatives of this compound could lead to the discovery of new treatments for a variety of diseases. For instance, their potential as inhibitors of enzymes like HIV-1 integrase highlights their promise in the development of new antiviral therapies. nih.gov
Furthermore, the versatility of the chromene scaffold makes it an attractive candidate for targeting neurodegenerative diseases. nih.gov Research into the neuroprotective effects of chromene derivatives is an emerging field with significant potential.
| Therapeutic Area | Potential Mechanism/Target | Example of Chromene Activity |
| Anticancer | Inhibition of tubulin polymerization, EGFR inhibition | Activity against triple-negative breast cancer cells |
| Anti-inflammatory | Modulation of inflammatory pathways | General anti-inflammatory properties of chromene derivatives |
| Antimicrobial | Disruption of microbial cell processes | Broad-spectrum antibacterial and antifungal activity |
| Antiviral | Inhibition of viral enzymes like HIV-1 integrase | Promising anti-HIV-1 IN activities |
| Neuroprotection | Protection against oxidative stress and neuroinflammation | Potential application in neurodegenerative diseases |
Integration with Modern Drug Discovery Paradigms and High-Throughput Screening.
The process of drug discovery has been revolutionized by the advent of high-throughput screening (HTS) and high-content screening (HCS). ewadirect.comalitheagenomics.com These technologies enable the rapid screening of large compound libraries to identify "hits" with desired biological activity. nih.govnih.gov The this compound scaffold is ideally suited for this approach due to the ease with which it can be derivatized, allowing for the creation of diverse chemical libraries.
Future research will involve the design and synthesis of focused libraries of compounds derived from this compound. These libraries can then be subjected to HTS assays to identify lead compounds for various therapeutic targets. The integration of computational methods, such as virtual screening and molecular docking, will play a crucial role in prioritizing compounds for synthesis and testing, thereby streamlining the drug discovery process. acs.org
Moreover, the development of more sophisticated cell-based assays for HCS will provide deeper insights into the mechanism of action of active chromene derivatives. alitheagenomics.com This will facilitate the optimization of lead compounds with improved efficacy and reduced off-target effects. The combination of combinatorial chemistry, HTS, and computational modeling will accelerate the journey from initial hit identification to preclinical candidates.
Advanced Materials Science Applications Involving Chromene Scaffolds.
The unique photophysical properties of the chromene scaffold open up exciting avenues for its application in materials science. nih.gov Chromene derivatives are known to exhibit fluorescence, making them valuable as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). oup.com
Future research in this area will focus on the synthesis of novel chromene-based materials with tailored optical and electronic properties. By strategically modifying the this compound core, it is possible to tune the emission wavelength, quantum yield, and other photophysical parameters. This could lead to the development of highly sensitive and specific fluorescent sensors for detecting biologically important molecules or environmental pollutants.
Furthermore, the chromene scaffold can be incorporated into polymeric structures to create functional materials with applications in areas such as photonics and electronics. The development of chromene-based polymers with unique refractive indices or nonlinear optical properties is an area ripe for exploration. The ability to create chromene derivatives with aggregation-induced emission (AIE) properties is also a significant area of interest for applications in bio-imaging and materials science. oup.com
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-2H-chromene-3-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid (6-chloro-2H-chromene-3-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key optimizations include:
- Temperature Control : Reactions with SOCl₂ typically proceed at reflux (70–80°C) under anhydrous conditions.
- Solvent Selection : Use inert solvents (e.g., dichloromethane) to minimize side reactions.
- Catalytic Additives : A catalytic amount of dimethylformamide (DMF) accelerates acyl chloride formation by activating the carboxylic acid .
- Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) improves yield and purity.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the chromene backbone and carbonyl chloride moiety (e.g., carbonyl carbon resonance at ~170–180 ppm).
- FT-IR : Peaks at ~1770–1810 cm⁻¹ (C=O stretching) and ~550–600 cm⁻¹ (C-Cl) .
- Elemental Analysis : Verify chlorine content via combustion analysis or X-ray fluorescence (XRF).
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its reactivity as an acyl chloride:
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood.
- Moisture Avoidance : Store under inert gas (argon/nitrogen) to prevent hydrolysis to the carboxylic acid.
- Ventilation : Neutralize vapors with alkaline scrubbers (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How does this compound participate in nucleophilic acyl substitution reactions, and what factors influence its reactivity?
- Methodological Answer : The carbonyl chloride group is highly electrophilic, reacting with nucleophiles (amines, alcohols) to form amides or esters. Reactivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.
- Leaving Group Stability : Chloride departure is facilitated by strong electron-withdrawing groups on the chromene ring.
- Temperature : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : For ambiguous X-ray diffraction data (e.g., disorder or twinning):
Q. How does the electron-withdrawing chlorine substituent affect the compound’s stability and reactivity under varying pH conditions?
- Methodological Answer : The chlorine atom at position 6:
- Enhances Stability : Stabilizes the carbonyl chloride against hydrolysis by reducing electron density via inductive effects.
- pH-Dependent Reactivity : Hydrolysis accelerates under basic conditions (pH > 10) due to hydroxide ion attack.
Monitor degradation via kinetic studies using UV-Vis spectroscopy or LC-MS to track hydrolysis products .
Q. What computational methods predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and frontier molecular orbitals (FMOs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
